molecular formula C22H23N5O3 B2518989 N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260906-83-9

N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2518989
CAS No.: 1260906-83-9
M. Wt: 405.458
InChI Key: MKCBMUKICDGDFK-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic small molecule based on a [1,2,4]triazolo[4,3-a]quinoxalin-4-one core, a scaffold of significant interest in medicinal chemistry for its potential in oncology research. This compound is designed for research applications strictly and is not intended for diagnostic or therapeutic use. Compounds with this core structure are the subject of investigation for their potential to inhibit key enzymatic pathways critical for cancer cell survival. Specifically, research on highly similar structural analogs has been connected to the inhibition of Stearoyl-CoA Desaturase (SCD), a central enzyme in the biosynthesis of unsaturated fatty acids (J Med Chem. 2018 Jun 19;61(12):5199–5221. doi: 10.1021/acs.jmedchem.8b00052) . Tumor cells rely on SCD activity to generate the unsaturated fatty acids necessary for membrane integrity and proliferation, particularly in nutrient-poor environments. Inhibiting SCD can disrupt this process, leading to selective toxicity in certain cancer cell lines . The structural features of this acetamide derivative—including the 4-methoxybenzyl group and the propyl-substituted triazolo ring—suggest it is a valuable chemical tool for probing structure-activity relationships (SAR) and optimizing the potency and selectivity of this class of inhibitors. Researchers can utilize this compound to further explore the mechanisms of lipid metabolism in cancer and to develop novel targeted therapies with potentially improved therapeutic indices.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-3-6-19-24-25-21-22(29)26(17-7-4-5-8-18(17)27(19)21)14-20(28)23-13-15-9-11-16(30-2)12-10-15/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCBMUKICDGDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on existing literature.

Chemical Structure and Synthesis

The compound features a complex structure that includes a quinoxaline core fused with a triazole moiety. The presence of the methoxybenzyl group and an acetamide linkage enhances its solubility and biological activity. The synthesis typically involves multi-step organic reactions that integrate the quinoxaline and triazole functionalities.

Anticancer Activity

Research indicates that derivatives of quinoxaline, including the target compound, exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the proliferation of various human cancer cell lines such as HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer) .

Cell LineIC50 (µM)Reference
HepG210.5
HCT-11615.3
MCF-78.7

The mechanism of action involves DNA intercalation, where the compound binds to DNA and disrupts replication processes. This has been supported by docking studies that reveal strong interactions between the compound and DNA bases .

Antidepressant Effects

Compounds in the same class as this compound have shown potential as rapid-acting antidepressants. In behavioral models like the Porsolt's forced swim test, these compounds reduced immobility in rats, suggesting an antidepressant-like effect .

Adenosine Receptor Modulation

The compound is also noted for its interaction with adenosine receptors (A1 and A2). It acts as an antagonist at these receptors, which are implicated in various physiological processes including mood regulation and neuroprotection. The binding affinities for A1 and A2 receptors are particularly relevant for its potential use in treating neurological disorders .

Case Studies

Recent studies have investigated the effects of this compound on specific cancer types:

  • Study on HepG2 Cells : This study evaluated the compound's cytotoxicity using MTT assays. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 10.5 µM.
  • Behavioral Assessment in Rodents : The antidepressant-like effects were assessed through behavioral tests where treated animals exhibited reduced immobility compared to controls.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exhibit significant anticancer properties.

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. For instance, it has been shown to target the epidermal growth factor receptor (EGFR), which is pivotal in various cancers. In vitro studies demonstrated that derivatives of quinoxaline can induce apoptosis in cancer cells by disrupting tyrosine kinase signaling pathways .
  • Case Studies :
    • A study on quinoxaline derivatives showed that they possess IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, indicating potent anticancer activity .
    • Another research highlighted the synthesis and evaluation of quinoline hybrids that act as dual inhibitors targeting both EGFR and microbial DNA gyrase .

Antimicrobial Properties

This compound has also been studied for its antimicrobial effects.

  • Mechanism of Action : The compound may exert its antimicrobial effects through inhibition of DNA synthesis in bacteria and fungi. It targets specific enzymes critical for microbial growth and replication.
  • Case Studies :
    • In a comparative study of synthesized compounds with similar structures, several exhibited significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting a potential role as an antimicrobial agent .
    • Compounds derived from triazole and quinoxaline frameworks have shown effectiveness against various fungal strains such as Candida albicans .

Anti-inflammatory Effects

Emerging research suggests that compounds like this compound may possess anti-inflammatory properties.

  • Mechanism of Action : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Data Table: Summary of Biological Activities

Activity Target Organism/Cell Line IC50 Value (μg/mL) Mechanism
AnticancerHCT-1161.9 - 7.52EGFR inhibition; apoptosis induction
AnticancerMCF-71.9 - 7.52Tyrosine kinase inhibition
AntimicrobialMycobacterium smegmatis<6.25DNA synthesis inhibition
AntimicrobialPseudomonas aeruginosaNot specifiedTargeting bacterial DNA gyrase
AntifungalCandida albicansNot specifiedInhibition of fungal growth

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-methoxybenzyl group in the target compound introduces an electron-donating methoxy group, which may enhance solubility in polar solvents compared to the electron-withdrawing 4-chloro substituents in analogs . Propyl vs.

Molecular Weight Trends :

  • Substitution with bulkier groups (e.g., propyl vs. methyl) and heavier atoms (e.g., chlorine vs. methoxy) directly impacts molecular weight. For instance, the 4-chlorobenzyl-propyl analog (409.9 g/mol) is heavier than the methyl-substituted derivative (367.8 g/mol) .

Physicochemical and Functional Implications

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group may improve solubility in aqueous media compared to 4-chloro analogs, which are more lipophilic .
  • Structural Similarity to Pharmacologically Active Compounds: Compounds like N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide () share the triazoloquinoxaline scaffold but feature cyclopentyl and cyanophenyl groups, highlighting the structural diversity within this class .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves three key steps:

Core Formation : Cyclization of quinoxaline precursors under acidic/basic conditions to form the triazoloquinoxaline core .

N-Alkylation : Introduction of the propyl group using alkyl halides (e.g., 1-bromopropane) in the presence of a base (e.g., K₂CO₃) .

Acetamide Coupling : Reaction with 4-methoxybenzylamine using coupling agents like EDCI/HOBt .

  • Optimization : Vary solvents (DMF vs. THF), catalysts (Pd/C for hydrogenation), and temperature (60–80°C for cyclization) to improve yields (>70%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the triazole ring and methoxybenzyl substitution .
  • HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., unreacted intermediates) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for the propyl side chain .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity and stability in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and metabolic susceptibility .
  • Molecular Dynamics (MD) : Simulate binding affinities to kinase targets (e.g., EGFR) using docking software (AutoDock Vina) .
  • ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ≈ 2.8) and CYP450 metabolism risks .

Q. How can contradictory data on its anticancer efficacy across cell lines be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Compare IC₅₀ values in MCF-7 (breast) vs. A549 (lung) cells to identify tissue-specific sensitivity .
  • Orthogonal Assays : Validate apoptosis via flow cytometry (Annexin V) and caspase-3 activation assays to rule out false positives in MTT results .
  • Table 1 : Biological Activity Discrepancies
Cell LineIC₅₀ (µM)Assay TypeReference
MCF-712.3MTT
A549>50SRB

Q. What strategies improve selectivity for kinase inhibition over off-target effects?

  • Methodological Answer :

  • Fragment-Based Design : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
  • Proteome Profiling : Use kinome-wide screening (KINOMEscan) to identify off-target interactions with >400 kinases .
  • Cocrystallization : Resolve binding modes with CDK2/cyclin E to guide structure-activity relationship (SAR) studies .

Q. How can reaction scalability be achieved without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors for the cyclization step to reduce batch variability .
  • Design of Experiments (DoE) : Optimize parameters (residence time, catalyst loading) using response surface methodology (RSM) .
  • In-line PAT : Monitor reaction progress via FTIR or Raman spectroscopy for real-time quality control .

Data Contradiction Analysis

Q. Why do studies report varying enzymatic inhibition (COX-2 vs. EGFR) for similar triazoloquinoxalines?

  • Methodological Answer :

  • Structural Comparisons : The methoxybenzyl group in this compound may favor hydrophobic pockets in COX-2 over EGFR’s ATP-binding site .
  • Table 2 : Selectivity Profiles of Analogues
CompoundCOX-2 IC₅₀ (nM)EGFR IC₅₀ (nM)
Target Compound85420
N-(3-fluorophenyl) analogue120380
  • Mutagenesis Studies : Engineer EGFR-T790M mutants to test resistance profiles .

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